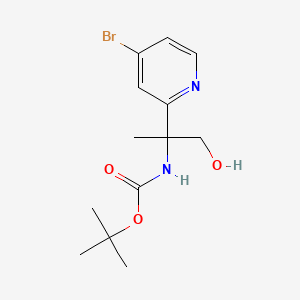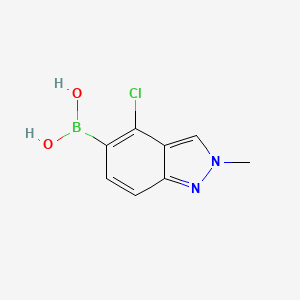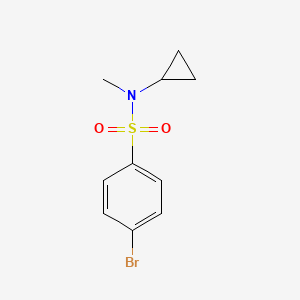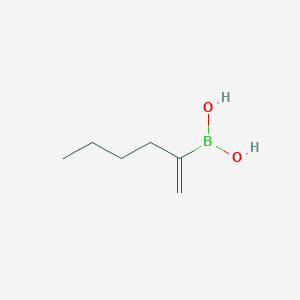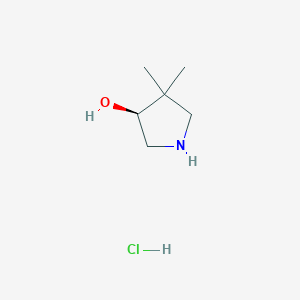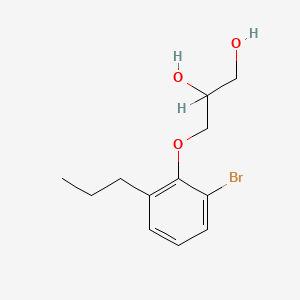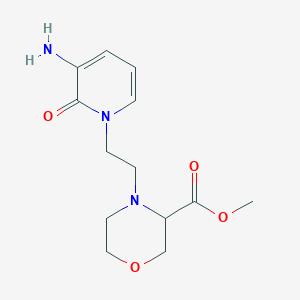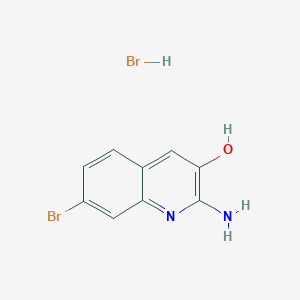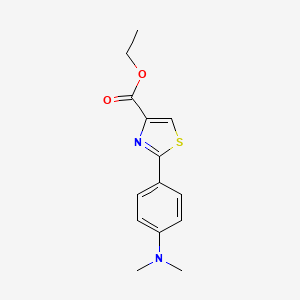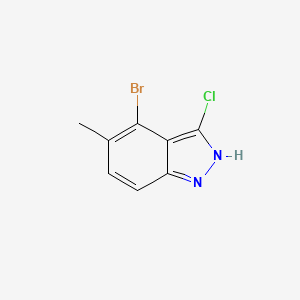
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester is an organic compound with the molecular formula C18H14O3 It is a derivative of 6-Methoxy-2-naphthalenecarboxylic acid, where the carboxylic acid group is esterified with phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester typically involves the esterification of 6-Methoxy-2-naphthalenecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a dehydrating agent like toluene to remove water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Methoxy-2-naphthalenecarboxylic acid and phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 6-Methoxy-2-naphthalenecarboxylic acid and phenol.
Reduction: 6-Methoxy-2-naphthalenemethanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and ester groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-naphthalenecarboxylic acid: The parent compound with a carboxylic acid group instead of an ester.
6-Methoxy-2-naphthaleneboronic acid: A boronic acid derivative with similar structural features.
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
phenyl 6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-20-17-10-9-13-11-15(8-7-14(13)12-17)18(19)21-16-5-3-2-4-6-16/h2-12H,1H3 |
Clave InChI |
XXLOFIMWPLUFRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
